1,3,4-Thiadiazole, 2-ethoxy-5-methyl-
Description
Contextual Overview of 1,3,4-Thiadiazole (B1197879) Heterocycles in Modern Chemistry
The 1,3,4-thiadiazole ring system is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.gov The high aromaticity of the ring imparts significant in vivo stability and is generally associated with low toxicity in higher vertebrates. google.comconnectjournals.com The presence of the sulfur heteroatom enhances lipophilicity, while the nitrogen atoms act as hydrogen bond acceptors, features that allow these molecules to effectively cross cellular membranes and interact with biological targets. oecd.orggoogle.comnih.gov
Derivatives of 1,3,4-thiadiazole exhibit a remarkable breadth of biological activities, including antimicrobial, acs.orgoecd.org anti-inflammatory, google.com anticonvulsant, nih.gov anticancer, cas.orgnih.govprepchem.com and antiviral properties. nih.govoecd.org This versatility has led to the incorporation of the 1,3,4-thiadiazole nucleus into several commercially available drugs, such as the antimicrobial sulfamethizole (B1682507) and the diuretic acetazolamide. nih.govprepchem.commdpi.com
The synthesis of the 1,3,4-thiadiazole core is well-established, with common methods including the cyclization of thiosemicarbazides with reagents like acetyl chloride or polyphosphate ester (PPE), or the reaction of thiohydrazides with thiophosgene. nih.govoecd.orgjocpr.com This accessibility allows chemists to readily generate diverse libraries of substituted thiadiazoles for further investigation.
Historical Trajectory and Initial Reports on 2-ethoxy-5-methyl-1,3,4-thiadiazole Research
The specific compound 2-ethoxy-5-methyl-1,3,4-thiadiazole is identified by the Chemical Abstracts Service (CAS) registry number 1925-77-5. The existence of this identifier indicates that the compound has been synthesized and characterized. However, a review of accessible scientific literature and patent databases does not readily reveal the initial publication or report detailing its first synthesis and characterization. While patents from the mid-1970s describe the preparation of other ethoxy-substituted thiadiazole isomers, such as 3-trichloromethyl-5-ethoxy-1,2,4-thiadiazole, a specific historical account for the 1,3,4-isomer is not prominent. acs.org
Rationale for Dedicated Research on 2-ethoxy-5-methyl-1,3,4-thiadiazole: Structural Features and Synthetic Accessibility
The research interest in 2-ethoxy-5-methyl-1,3,4-thiadiazole stems from its specific combination of structural features and its utility as a synthetic building block.
Structural Features: The molecule consists of the stable, planar, and aromatic 1,3,4-thiadiazole core. google.comcas.org It is asymmetrically substituted at positions 2 and 5.
2-ethoxy group (-OCH₂CH₃): This is an electron-donating group which influences the electron density of the heterocyclic ring, potentially modulating its reactivity and biological interactions.
5-methyl group (-CH₃): This is a small, weakly electron-donating alkyl group. A key feature of this methyl group is its potential for further chemical modification, such as halogenation, to create more complex intermediates.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂OS | |
| Molecular Weight | 144.19 g/mol | |
| CAS Number | 1925-77-5 |
Synthetic Accessibility: While a specific, published one-step synthesis for 2-ethoxy-5-methyl-1,3,4-thiadiazole is not detailed in the surveyed literature, its existence is confirmed through its use as a precursor in more complex syntheses. General methods for creating 2,5-disubstituted 1,3,4-thiadiazoles typically involve the cyclization of appropriately substituted thiosemicarbazides or thiohydrazides. nih.govoecd.org
Evidence for its accessibility comes from synthetic procedures that utilize its derivatives. For example, the compound 2-bromomethyl-5-ethoxy-1,3,4-thiadiazole is used as a reactant in the synthesis of potential agrochemical fungicides. This brominated intermediate is logically derived from the title compound, 2-ethoxy-5-methyl-1,3,4-thiadiazole, via radical bromination of the methyl group. This implies that the title compound is synthetically accessible and stable enough to be used as a starting material for further functionalization.
Scope and Objectives of Current Academic Inquiry into 2-ethoxy-5-methyl-1,3,4-thiadiazole Derivatives and Analogues
Current research involving 2-ethoxy-5-methyl-1,3,4-thiadiazole appears to be focused on its application as a synthetic intermediate rather than an end-product for biological evaluation itself. The primary objective is to use its stable core and reactive methyl group as a scaffold to construct larger, more complex molecules with desired functionalities.
A clear example is the synthesis of 2-ethoxy-5-[(4-phenoxy)phenoxy]-methyl-1,3,4-thiadiazole. In this procedure, the precursor 2-bromomethyl-5-ethoxy-1,3,4-thiadiazole (derived from the title compound) is reacted with 4-phenoxyphenol. This demonstrates the scope of using 2-ethoxy-5-methyl-1,3,4-thiadiazole as a foundational building block. The objective of such research is typically to explore new chemical entities for specific applications, such as in agriculture or materials science, by combining the stable thiadiazole heterocycle with other functional moieties.
| Precursor/Derivative | Application/Objective | Source |
| 2-bromomethyl-5-ethoxy-1,3,4-thiadiazole | Intermediate for synthesizing 2-ethoxy-5-[(4-phenoxy)phenoxy]-methyl-1,3,4-thiadiazole | |
| 2-ethoxy-5-[(4-phenoxy)phenoxy]-methyl-1,3,4-thiadiazole | Investigated as a potential agricultural fungicide |
The lack of broad academic studies on the direct biological properties of 2-ethoxy-5-methyl-1,3,4-thiadiazole suggests its primary value in contemporary research is rooted in its synthetic utility for creating new chemical derivatives.
Structure
3D Structure
Properties
CAS No. |
1925-77-5 |
|---|---|
Molecular Formula |
C5H8N2OS |
Molecular Weight |
144.20 g/mol |
IUPAC Name |
2-ethoxy-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C5H8N2OS/c1-3-8-5-7-6-4(2)9-5/h3H2,1-2H3 |
InChI Key |
KZMTXSMQAHOEHY-UHFFFAOYSA-N |
SMILES |
CCOC1=NN=C(S1)C |
Canonical SMILES |
CCOC1=NN=C(S1)C |
Synonyms |
1,3,4-Thiadiazole, 2-ethoxy-5-methyl- |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,4 Thiadiazole, 2 Ethoxy 5 Methyl and Its Precursors
Established Synthetic Routes to the 1,3,4-Thiadiazole (B1197879) Core
The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry, and numerous methods for its synthesis have been established. nih.govgavinpublishers.com A primary and versatile approach involves the cyclization of thiosemicarbazide (B42300) or its derivatives. nih.gov This can be achieved by reacting thiosemicarbazide with a variety of carbon-containing reagents.
One of the most common methods is the reaction of thiosemicarbazide with a carboxylic acid, such as acetic acid to introduce the 5-methyl group, in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). nih.govmdpi.commdpi.com This reaction proceeds through the formation of an acylthiosemicarbazide intermediate which then undergoes cyclodehydration. mdpi.com Alternatively, acyl chlorides can be used in place of carboxylic acids. nih.gov
Another significant route is the reaction of N,N'-diacylhydrazines with a thionating agent like Lawesson's reagent. organic-chemistry.org Furthermore, the oxidative cyclization of thiosemicarbazones, which are formed from the condensation of thiosemicarbazide with aldehydes, provides another pathway to 2-amino-1,3,4-thiadiazoles. nih.govnih.gov These amino-thiadiazoles can then be further modified. The reaction of thiohydrazides with orthoesters also yields the 1,3,4-thiadiazole core. bu.edu.eg
A classic method for synthesizing 2-mercapto-1,3,4-thiadiazole derivatives involves the reaction of thiosemicarbazide with carbon disulfide in an alkaline medium. nih.govconnectjournals.com This route is particularly relevant for the synthesis of precursors to 2-alkoxy-1,3,4-thiadiazoles.
| Starting Materials | Reagents | Product Type | Reference(s) |
| Thiosemicarbazide, Carboxylic Acid | POCl₃, PPA, H₂SO₄ | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.govmdpi.commdpi.com |
| Thiosemicarbazide, Carbon Disulfide | Base (e.g., KOH) | 5-Substituted-1,3,4-thiadiazole-2-thiol | nih.govconnectjournals.com |
| N,N'-Diacylhydrazine | Lawesson's Reagent | 2,5-Disubstituted-1,3,4-thiadiazole | organic-chemistry.org |
| Aldehyde, Thiosemicarbazide | Oxidizing Agent (e.g., FeCl₃) | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.govnih.gov |
| Thiohydrazide, Orthoester | - | 2,5-Disubstituted-1,3,4-thiadiazole | bu.edu.eg |
Direct Synthesis and Optimization of 2-ethoxy-5-methyl-1,3,4-thiadiazole
The direct synthesis of 2-ethoxy-5-methyl-1,3,4-thiadiazole is not commonly detailed as a one-step process. Instead, it is typically achieved through a multi-step sequence involving the formation of a key intermediate.
A logical precursor to the target molecule is 5-methyl-1,3,4-thiadiazole-2(3H)-thione, also known as 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764). This intermediate can be synthesized by the cyclization of 1-acetylthiosemicarbazide. The cyclization is typically acid-catalyzed, using reagents like concentrated sulfuric acid. nih.gov Another route to a similar core structure, 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione, involves the reaction of ethyl thiocarbazinate with carbon disulfide in the presence of potassium hydroxide, followed by acidification. nih.gov This highlights the general strategy of using thiocarbazate derivatives for constructing the thiadiazole ring with a pre-installed alkoxy group at one position.
The most direct and widely practiced strategy for introducing the ethoxy group onto the 1,3,4-thiadiazole core is through the S-alkylation of a 1,3,4-thiadiazole-2-thiol (B7761032) (or its tautomeric thione form). connectjournals.comthieme-connect.de The synthesis of 2-ethoxy-5-methyl-1,3,4-thiadiazole would thus proceed from the 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) intermediate.
This alkylation is typically carried out by treating the thiol with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The base, for example potassium carbonate or sodium hydroxide, deprotonates the thiol to form a more nucleophilic thiolate, which then attacks the ethylating agent in a nucleophilic substitution reaction. nih.gov A synthesis for a related compound, 2-bromomethyl-5-ethoxy-1,3,4-thiadiazole, implies the successful ethoxylation of a thiadiazole precursor. prepchem.com
Advancements in the synthesis of 1,3,4-thiadiazole derivatives often focus on improving yields and simplifying procedures. For the initial cyclization step, the use of milder and more efficient dehydrating agents like polyphosphate ester (PPE) has been shown to be effective, avoiding the harsh conditions associated with reagents like POCl₃. mdpi.com One-pot syntheses, where the thiosemicarbazide is reacted with a carboxylic acid and cyclized in the same reaction vessel without isolating the intermediate, can also enhance efficiency. mdpi.comencyclopedia.pub For the alkylation step, optimization of reaction conditions such as the choice of base, solvent, and temperature can significantly improve the yield of the desired 2-ethoxy product. Phase-transfer catalysis could also be a potential strategy to enhance the rate and yield of the S-alkylation reaction.
Green Chemistry Principles in the Synthesis of 1,3,4-Thiadiazole Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. In the context of 1,3,4-thiadiazole synthesis, this includes the use of less toxic and hazardous reagents. For example, the replacement of phosphorus oxychloride with polyphosphate ester (PPE) for the cyclodehydration step represents a move towards greener synthesis. mdpi.com Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. bu.edu.eg The development of one-pot syntheses further aligns with green chemistry principles by reducing the number of work-up and purification steps, thereby minimizing waste generation. encyclopedia.pub
Purification Techniques and Purity Assessment of Synthesized 1,3,4-Thiadiazole, 2-ethoxy-5-methyl-
The purification of 1,3,4-thiadiazole derivatives is crucial for their characterization and subsequent use. Common purification techniques include recrystallization from an appropriate solvent, which is effective for obtaining crystalline solids. nih.gov For non-crystalline products or for separating mixtures, column chromatography on silica (B1680970) gel is a standard and effective method. prepchem.com The progress of the reaction and the purity of the final product are often monitored by thin-layer chromatography (TLC). nih.govjmchemsci.com
The assessment of purity and the confirmation of the structure of 2-ethoxy-5-methyl-1,3,4-thiadiazole would rely on a combination of spectroscopic techniques. These include:
Infrared (IR) spectroscopy: To identify characteristic functional groups, such as the C=N and C-O-C bonds within the molecule. nih.govresearchgate.net
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should match the calculated values for the molecular formula. researchgate.netdovepress.com
| Technique | Purpose | Reference(s) |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity check | nih.govjmchemsci.com |
| Recrystallization | Purification of solid products | nih.gov |
| Column Chromatography | Purification of liquid or solid products, separation of mixtures | prepchem.com |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity assessment | nih.govresearchgate.netbldpharm.com |
| Infrared (IR) Spectroscopy | Functional group identification | nih.govresearchgate.net |
| Mass Spectrometry (MS/HRMS) | Molecular weight determination and formula confirmation | researchgate.netdovepress.com |
| Elemental Analysis | Confirmation of elemental composition | researchgate.netdovepress.com |
Chemical Reactivity and Derivatization Strategies of 1,3,4 Thiadiazole, 2 Ethoxy 5 Methyl
Electrophilic Substitution Reactions on the 1,3,4-Thiadiazole (B1197879) Ring System
The 1,3,4-thiadiazole ring is characterized as an electron-deficient aromatic system. chemicalbook.com This is due to the inductive electron-withdrawing effects of the two electronegative pyridine-like nitrogen atoms and the sulfur atom. chemicalbook.com Consequently, the carbon atoms at the 2- and 5-positions have a low electron density, which renders them generally inert toward electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts acylation. chemicalbook.comnih.gov The ring system typically resists such reactions. researchgate.net
While the ring carbons are unreactive, the nitrogen atoms at the 3- and 4-positions possess lone pairs of electrons and are the preferential sites for electrophilic attack. chemicalbook.com This reactivity can lead to quaternization reactions, such as N-alkylation or N-acylation, to form 1,3,4-thiadiazolium salts. nih.govresearchgate.net The presence of electron-donating substituents, like the methyl and ethoxy groups in the target molecule, can increase the electron density of the ring system, which is known to facilitate electrophilic substitution in some cases. chemicalbook.com For instance, highly activated systems, such as 2-amino-substituted 1,3,4-thiadiazoles, can undergo bromination at the 5-position. nih.gov However, for most 1,3,4-thiadiazoles, electrophilic attack on a ring carbon remains a challenging transformation.
Nucleophilic Substitution Reactions at Key Positions of 1,3,4-Thiadiazole, 2-ethoxy-5-methyl-
In contrast to its inertness towards electrophiles, the electron-deficient nature of the C2 and C5 carbon atoms makes them highly susceptible to nucleophilic attack. chemicalbook.com This is a cornerstone of 1,3,4-thiadiazole chemistry. If a suitable leaving group is present at either the C2 or C5 position, it can be readily displaced by a variety of nucleophiles. bu.edu.eg Halogen atoms are particularly effective leaving groups in this context. nih.govbu.edu.eg
For 2-ethoxy-5-methyl-1,3,4-thiadiazole, the ethoxy group at the C2 position could potentially serve as a leaving group, allowing for its substitution by strong nucleophiles. This would result in the formation of new 2-substituted-5-methyl-1,3,4-thiadiazole derivatives. However, the ethoxy group is a less reactive leaving group compared to halides. It is also important to note that under strongly basic conditions, nucleophilic attack can lead to the cleavage and opening of the thiadiazole ring itself. chemicalbook.comresearchgate.net
Reactions Involving the Ethoxy Group of 2-ethoxy-5-methyl-1,3,4-thiadiazole
The ethoxy group attached to the C2 position of the thiadiazole ring is a key functional handle. Its primary reactivity involves serving as a target for nucleophilic substitution, as described previously. Strong nucleophiles can displace the ethoxy moiety to introduce alternative functionalities at the 2-position.
Another potential reaction is the hydrolysis of the ethoxy group, which would likely occur under acidic or basic conditions. This reaction would convert the ether linkage into a hydroxyl group, yielding 2-hydroxy-5-methyl-1,3,4-thiadiazole. This product would exist in a tautomeric equilibrium with its more stable amide-like form, 5-methyl-1,3,4-thiadiazol-2(3H)-one. researchgate.net Research on related structures, such as 5-ethoxy-3H-1,3,4-thiadiazoline-2-thione, has explored its hydrolysis, indicating that cleavage of the ethoxy group is a feasible transformation for this class of compounds. nih.gov
Functionalization of the Methyl Group in 1,3,4-Thiadiazole, 2-ethoxy-5-methyl-
The methyl group at the C5 position exhibits reactivity analogous to that of a methyl group on a picoline ring, where the adjacent heterocyclic nitrogen atom acidifies the methyl protons. nih.govbu.edu.eg This allows for deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. bu.edu.eg This nucleophilic species can then react with a wide range of electrophiles, including aldehydes and ketones, to install new carbon-carbon bonds and functional groups at the methyl position. bu.edu.eg
A more direct method for functionalization is radical halogenation. For example, the methyl group can be brominated to yield a halomethyl derivative, which is a versatile synthetic intermediate. A reported synthesis of 2-ethoxy-5-[(4-phenoxy)phenoxy]-methyl-1,3,4-thiadiazole utilizes this strategy, starting from the key intermediate 2-bromomethyl-5-ethoxy-1,3,4-thiadiazole. prepchem.com This brominated compound is highly reactive toward nucleophiles, enabling the facile introduction of various substituents via nucleophilic substitution at the methylene (B1212753) carbon.
Table 1: Example of Methyl Group Functionalization
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |
| 2-Bromomethyl-5-ethoxy-1,3,4-thiadiazole | 4-Phenoxy phenol | Anhydrous K₂CO₃, Acetone | 2-Ethoxy-5-[(4-phenoxy)phenoxy]-methyl-1,3,4-thiadiazole | prepchem.com |
Ring-Opening and Rearrangement Reactions of 1,3,4-Thiadiazole Systems
The 1,3,4-thiadiazole ring is generally stable, particularly in acidic media. chemicalbook.com However, under certain conditions, it can undergo ring-opening or rearrangement reactions. The most common of these is ring fission, which occurs upon treatment with strong bases, leading to cleavage of the heterocyclic system. chemicalbook.comresearchgate.net
Thiadiazoles can also participate in photochemical fragmentation reactions. bu.edu.eg Additionally, rearrangements, while less common, are known for this heterocyclic system. The Dimroth rearrangement, for instance, can interconvert 1,2,4-triazole (B32235) and 1,3,4-thiadiazole rings under specific conditions. researchgate.net While these reactions are characteristic of the 1,3,4-thiadiazole class, specific studies detailing such transformations for 2-ethoxy-5-methyl-1,3,4-thiadiazole are not prevalent. Nevertheless, the compound would be expected to exhibit this characteristic reactivity under appropriate stimuli.
Metal Complexation and Ligand Properties of 1,3,4-Thiadiazole Derivatives
Derivatives of 1,3,4-thiadiazole are well-established as effective ligands in coordination chemistry, forming stable complexes with a variety of metal ions. mdpi.combohrium.comgranthaalayahpublication.org The coordination typically involves the lone pair electrons on the ring nitrogen atoms (N3 and N4), which act as donor sites. mdpi.comnih.gov Depending on the substituents, exocyclic atoms such as oxygen or sulfur can also participate in chelation. mdpi.com
For 2-ethoxy-5-methyl-1,3,4-thiadiazole, the primary coordination sites would be the ring nitrogens. The oxygen atom of the ethoxy group and the ring sulfur atom could also potentially act as donor sites, allowing the molecule to function as a monodentate or bidentate ligand. Numerous studies have reported the synthesis and characterization of complexes of various 1,3,4-thiadiazole derivatives with transition metals such as Cu(II), Zn(II), Co(II), and Ni(II). nih.govnih.govnih.gov The formation of these metal complexes often modulates the biological properties of the parent ligand. nih.govresearchgate.net
Table 2: Examples of Metal Complexes with 1,3,4-Thiadiazole Ligands
| Ligand | Metal Ion(s) | Coordination Notes | Reference |
| 1,3,4-Thiadiazole-2,5-disulfonamide | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Forms coordination compounds. | nih.gov |
| 2-Amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Cu(II), Zn(II) | Chelation via a thiadiazole nitrogen and a deprotonated hydroxyl group. | mdpi.comnih.gov |
| 5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazole | Co(II), Ni(II), Cu(II) | Forms complexes with various stoichiometries. | nih.gov |
Derivatization for Structure-Activity Relationship (SAR) Studies of 1,3,4-Thiadiazole, 2-ethoxy-5-methyl- Analogs
The chemical reactivity of 2-ethoxy-5-methyl-1,3,4-thiadiazole provides multiple avenues for creating a library of analogs for structure-activity relationship (SAR) studies. Such studies are vital for optimizing the biological efficacy of a lead compound. mdpi.comacs.org The primary strategies would focus on modifying the substituents at the C2 and C5 positions.
Modification at C5: The functionalization of the methyl group, as detailed in section 3.4, is a key strategy. It can be converted into a halomethyl group for subsequent reaction with various nucleophiles (phenols, amines, thiols) to introduce diverse side chains. prepchem.com Alternatively, building off a lithiated intermediate allows for the introduction of other alkyl or functionalized alkyl groups. bu.edu.eg
Modification at C2: The ethoxy group can be replaced by other functionalities through nucleophilic substitution. Introducing a series of different alkoxy, thioalkoxy, or substituted amino groups would allow for probing the electronic and steric requirements at this position. SAR studies on other thiadiazoles have shown that modifications at this position significantly impact activity. mdpi.com
Combined Modifications: A comprehensive SAR study would involve generating a matrix of compounds with variations at both the C2 and C5 positions to explore potential synergistic effects between the substituents. Studies have shown that the introduction of specific moieties, such as trifluoromethyl (CF₃) groups, can significantly enhance biological activity. mdpi.com
Table 3: Common Modifications in 1,3,4-Thiadiazole SAR Studies
| Position of Modification | Example Substituent Class | Potential Impact on Activity | Reference |
| C2/C5 | Phenyl rings with various groups (e.g., -F, -Cl, -OCH₃) | Modulates electronic properties and binding interactions. | mdpi.comacs.org |
| C2/C5 | Trifluoromethyl (CF₃) groups | Can significantly increase biological activity. | mdpi.com |
| C2 | Substituted amino groups | Creates diverse amide or amine derivatives with varied biological profiles. | mdpi.comnih.gov |
| C5 | Extended side chains via functionalized methyl group | Explores larger binding pockets and introduces new interaction points. | prepchem.com |
Computational and Theoretical Investigations of 1,3,4 Thiadiazole, 2 Ethoxy 5 Methyl
Quantum Chemical Characterization of the Electronic Structure of 1,3,4-Thiadiazole (B1197879) Derivatives
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. researchgate.netresearchgate.net It is recognized as an electron-deficient system, a characteristic that significantly influences its chemical reactivity and physical properties. researchgate.net Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for investigating the geometry, electronic properties, and reactivity of these derivatives. kayseri.edu.trnih.govrsc.orgscielo.br Such studies confirm that the 1,3,4-thiadiazole ring is planar. researchgate.net The inherent aromaticity and the presence of the -N=C-S moiety are considered responsible for the broad biological activities observed in this class of compounds. researchgate.netnih.gov The carbon atoms at the C2 and C5 positions are electron-deficient, making them generally inert to electrophilic substitution but reactive towards nucleophilic attack. researchgate.net
Frontier Molecular Orbital (FMO) theory is pivotal in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. sapub.org
For the 1,3,4-thiadiazole core, the HOMO is typically concentrated on the sulfur atom and the thiadiazole ring, with some delocalization along the nitrogen atoms. researchgate.net The LUMO, however, is often distributed over the carbon and nitrogen atoms of the ring, though its exact localization can be heavily influenced by the nature of the substituents at the C2 and C5 positions. researchgate.netresearchgate.net For instance, in some derivatives, the LUMO is localized centrally on the thiadiazole ring, while in others, it may be spread across the entire molecule or localized on an electron-withdrawing substituent. researchgate.net A smaller HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability, as less energy is required to promote an electron from the HOMO to the LUMO. sapub.org This intramolecular charge transfer (ICT) capability is linked to the biological activities of these compounds. sapub.org
Table 1: Example Frontier Molecular Orbital Energies for Representative 1,3,4-Thiadiazole Derivatives
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | -7.394 | -4.968 | 2.426 | sapub.org |
| Fluorene-1,3,4-thiadiazole Oligomer (1 unit) | -5.61 | -1.87 | 3.74 | researchgate.net |
| 5-[3-phenylypropyl]-N-[2'-methoxycarbonylphenyl]-1,3,4-thiadiazol-2-amine (Conformer 1) | -6.195 | -1.638 | 4.557 | scielo.br |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.comuni-muenchen.de The MEP map illustrates regions of negative potential (shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. mdpi.com
In 1,3,4-thiadiazole derivatives, MEP analyses consistently show that the most negative potential is localized around the nitrogen atoms of the heterocyclic ring, identifying them as primary sites for electrophilic interactions. mdpi.com Conversely, hydrogen atoms attached to the ring or to substituent groups, such as an amino group, typically exhibit positive electrostatic potential and are thus sites for nucleophilic attack. mdpi.com The specific distribution and intensity of these potentials are modulated by the substituents at the C2 and C5 positions. This detailed visualization of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how a molecule will bind to a biological target. mdpi.comresearchgate.net
While MEP maps provide a qualitative picture, Fukui functions offer a quantitative method within DFT to identify the most reactive sites in a molecule. mdpi.com These functions analyze the change in electron density at a specific atomic site when the total number of electrons in the system changes. This allows for the prediction of sites for electrophilic, nucleophilic, and radical attacks. mdpi.com
Studies on 1,3,4-thiadiazole derivatives have employed Fukui functions to pinpoint local reactivity. mdpi.com The analysis often reveals that the heteroatoms (sulfur and nitrogen) within the thiadiazole ring are the most significant active sites. mdpi.com These calculations can differentiate the reactivity of the two nitrogen atoms and the sulfur atom, providing precise insights into which atoms are more likely to donate or accept electrons in a chemical reaction. This information is invaluable for predicting how these molecules will interact with biological receptors or participate in chemical synthesis.
Conformational Analysis and Stability of 1,3,4-Thiadiazole, 2-ethoxy-5-methyl-
The conformational landscape of a molecule dictates its three-dimensional shape and, consequently, its ability to interact with biological targets. For 1,3,4-Thiadiazole, 2-ethoxy-5-methyl-, conformational flexibility would primarily arise from the rotation of the ethoxy and methyl groups attached to the thiadiazole core. The 1,3,4-thiadiazole ring itself is a planar and rigid structure. researchgate.netiucr.org
Molecular Dynamics Simulations of 1,3,4-Thiadiazole Derivatives in Various Environments
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are frequently employed to validate the stability of ligand-protein complexes predicted by molecular docking. nih.govdntb.gov.ua
Several studies have utilized MD simulations to investigate the behavior of 1,3,4-thiadiazole derivatives when bound to their biological targets. nih.govnih.govresearchgate.netnih.gov These simulations place the docked complex in a simulated physiological environment (typically water) and observe its dynamics over nanoseconds. The results often reveal the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, between the thiadiazole derivative and the amino acid residues of the target protein. nih.govnih.gov For example, MD studies have been used to confirm the binding mechanism of thiadiazole-based inhibitors with targets like the SHP2 allosteric site and the SARS-CoV-2 main protease. nih.govnih.govresearchgate.net The stability of the complex throughout the simulation provides strong evidence that the compound is a viable candidate for inhibiting the target's function. nih.gov
In Silico Prediction of Biological Target Interactions for Thiadiazole Derivatives
In silico methods, particularly molecular docking, are widely used to predict and analyze the interactions between small molecules and biological macromolecules. dntb.gov.uabiointerfaceresearch.com The 1,3,4-thiadiazole scaffold has been extensively screened against a wide array of biological targets due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The ability of the mesoionic 1,3,4-thiadiazole ring to cross cellular membranes and interact with targets enhances its potential as a pharmacophore. nih.govmdpi.com
Molecular docking studies have identified numerous potential protein targets for 1,3,4-thiadiazole derivatives. These studies predict the binding affinity (often as a docking score in kcal/mol) and the specific binding mode of the compound within the active site of a target protein. nih.govbiointerfaceresearch.com The predictions highlight key interactions, such as hydrogen bonds involving the ring's nitrogen atoms or hydrophobic interactions with substituents. biointerfaceresearch.com These computational predictions are essential for rational drug design, helping to prioritize compounds for synthesis and further in vitro testing. biointerfaceresearch.commdpi.com
Table 2: Examples of Biological Targets for 1,3,4-Thiadiazole Derivatives Predicted by In Silico Methods
| Predicted Biological Target | Therapeutic Area | Key Findings from In Silico Studies | Source |
|---|---|---|---|
| Estrogen Receptor (ER) | Breast Cancer | Derivatives showed high binding energies, with phenolic OH and CN groups forming key hydrogen bonds with active site residues like ASP 351 and ARG 394. | biointerfaceresearch.com |
| SHP2 Allosteric Site | Cancer | Docking and MD simulations revealed effective binding and hydrogen bond formation with key residues Thr108, Arg111, and Phe113. | nih.gov |
| SARS-CoV-2 Main Protease (Mpro) | Antiviral | Docking scores up to -11.4 kcal/mol were observed, with stable interactions confirmed by MD simulations. | nih.govresearchgate.netnih.gov |
| Tyrosinase | Anticancer | Docking results confirmed that active inhibitors accumulated well in the mushroom tyrosinase active site. | researchgate.netnih.gov |
| Kinase ThiM (Klebsiella pneumoniae) | Antibacterial | Docking studies supported experimental antibacterial activity by showing inhibitory interactions with the bacterial kinase. | rsc.org |
| 14-α-sterol demethylase | Antifungal | Docking studies were performed to investigate the inhibition potency of compounds on ergosterol (B1671047) biosynthesis. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,3,4-Thiadiazole Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. tandfonline.com For derivatives of the 1,3,4-thiadiazole scaffold, QSAR studies have been pivotal in identifying key molecular features that govern their therapeutic or agrochemical effects, thereby facilitating the rational design of more potent agents. tandfonline.commdpi.com
Various QSAR models have been developed for different classes of 1,3,4-thiadiazole analogs, targeting a range of biological activities. For instance, a linear QSAR study was conducted on 1,3,4-thiadiazole-2-thione derivatives to understand their inhibitory activity against carbonic anhydrase IX, an enzyme associated with tumors. nih.gov The resulting models indicated that factors such as branching, the complexity of ring substituents, and the presence of a hydrogen atom on a benzylic carbon could enhance inhibitory activity. tandfonline.com In another study on 2,5-disubstituted-1,3,4-thiadiazoles with antifungal properties against Phytophthora infestans, a model was generated using genetic function approximation (GFA) which demonstrated good stability and predictive capability. researchgate.net
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), have also been successfully applied. A CoMFA study on N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides with antifungal activity yielded a statistically reliable model that was then used to design a new, potent compound. capes.gov.br Similarly, a 3D-QSAR model was established for nopol-derived 1,3,4-thiadiazole-thiourea compounds, providing insights into the steric and electrostatic fields that influence their antifungal activity against Alternaria solani. mdpi.com These models not only help in predicting the activity of new compounds before their synthesis but also provide a deeper understanding of the ligand-receptor interactions at a molecular level. mdpi.comnih.gov
Table 1: Examples of QSAR Models for 1,3,4-Thiadiazole Analogs
| Class of 1,3,4-Thiadiazole Analog | Biological Activity | QSAR Model Type | Key Statistical Parameters | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazole-2-thione derivatives | Carbonic Anhydrase IX Inhibition | Linear Regression (2D-QSAR) | R = 0.9040, F = 25.3341 | tandfonline.com |
| 1,3,4-Thiadiazole tethered coumarins | Antiproliferative | Multiple Linear Regression (2D-QSAR) | r² = 0.93, q²LOO = 0.92 | doaj.org |
| 2,5-Disubstituted-1,3,4-thiadiazoles | Antifungal (P. infestans) | Genetic Function Approx. (2D-QSAR) | R² = 0.798, Q²cv = 0.662, R²pred = 0.624 | researchgate.net |
| Nopol-derived thiadiazole-thioureas | Antifungal (A. solani) | CoMFA (3D-QSAR) | r² = 0.992, q² = 0.753 | mdpi.com |
| N-(thiadiazol-2-yl)cyclopropanecarboxamides | Antifungal | CoMFA (3D-QSAR) | r² = 0.8, q² = 0.516 | capes.gov.br |
Theoretical Spectroscopic Data Predictions for 1,3,4-Thiadiazole Compounds (NMR, IR, UV-Vis)
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting and interpreting the spectroscopic data of 1,3,4-thiadiazole compounds. dergipark.org.trrsc.org By comparing theoretically calculated spectra with experimental results, researchers can confirm molecular structures, assign spectral bands, and gain insight into the electronic properties of these molecules. scielo.brdntb.gov.ua
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, a common DFT-based approach, is frequently used to calculate NMR chemical shifts. tandfonline.com For 1,3,4-thiadiazole derivatives, theoretical ¹³C-NMR calculations have shown a high correlation with experimental data, often with Pearson coefficients around 0.99. dergipark.org.tr The chemical shifts of the carbon atoms within the thiadiazole ring are characteristically observed in specific regions of the spectrum. For example, in a series of novel 1,3,4-thiadiazoles, the C2 and C5 carbons of the thiadiazole ring resonated experimentally between 163.77–169.01 ppm and 159.56–162.90 ppm, respectively. dergipark.org.tr However, some studies note that standard DFT approaches may be less satisfactory in reproducing experimental ¹³C NMR data for certain thiadiazole derivatives, suggesting that the presence of the sulfur atom may require more sophisticated computational methods. tandfonline.com
Infrared (IR) Spectroscopy: DFT calculations are highly effective in predicting the vibrational frequencies of 1,3,4-thiadiazole derivatives. The calculated IR spectra generally show good agreement with experimental Fourier Transform Infrared (FT-IR) spectra, aiding in the assignment of key vibrational modes. researchgate.netacs.org For instance, in newly synthesized bis-1,3,4-thiadiazoles, the characteristic stretching frequencies for the C=N group of the thiadiazole ring were observed experimentally at 1556-1576 cm⁻¹, while the C-S stretching signals were seen at 691-697 cm⁻¹, aligning well with theoretical predictions. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating UV-Vis absorption spectra. rsc.org These calculations help to understand the electronic transitions occurring within the molecule. scielo.br Studies on 1,3,4-thiadiazole compounds have used TD-DFT to show that absorption bands typically originate from π→π* and n→π* electronic transitions. scielo.br For example, in a study of a 1,3,4-thiadiazole derivative in DMSO, a wide absorption band with a maximum at ~318 nm was experimentally observed and assigned to a π→π* transition within the molecule's chromophoric system, a finding supported by theoretical analysis. nih.gov The inclusion of electronegative substituents on the thiadiazole ring has been shown to reduce the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in the UV absorption wavelength. dergipark.org.trdntb.gov.ua
Table 2: Comparison of Experimental and Theoretical ¹³C-NMR Chemical Shifts (δ, ppm) for Carbons in the 1,3,4-Thiadiazole Ring
| Compound Type | Ring Carbon | Experimental δ (ppm) | Theoretical δ (ppm) | Method | Reference |
|---|---|---|---|---|---|
| 2-(alkene)-5-(amine)-1,3,4-thiadiazole | C2 | 163.77 - 169.01 | - | - | dergipark.org.tr |
| C5 | 159.56 - 162.90 | - | - | dergipark.org.tr | |
| 2-(amine)-5-(styryl)-1,3,4-thiadiazole | C2 | 163.5 - 164.23 | - | - | rsc.org |
| C5 | 158.4 - 160.1 | - | - | rsc.org | |
| 2-acetylamino-5-substituted-1,3,4-thiadiazole | C2 | 166.4 | 157.0 | GIAO/DFT | tandfonline.com |
| C5 | 159.8 | 154.5 | GIAO/DFT | tandfonline.com |
Table 3: Characteristic Experimental and Theoretical Data for 1,3,4-Thiadiazole Derivatives
| Spectroscopy Type | Feature | Typical Experimental Value | Theoretical Analysis Method | Reference |
|---|---|---|---|---|
| IR | C=N stretch (thiadiazole ring) | 1556 - 1576 cm⁻¹ | DFT (B3LYP) | researchgate.net |
| C-S stretch (thiadiazole ring) | 691 - 697 cm⁻¹ | DFT (B3LYP) | researchgate.net | |
| UV-Vis | π→π* transition | 318 - 353 nm | TD-DFT | scielo.brnih.gov |
| n→π* transition | 291 - 303 nm | TD-DFT | scielo.br |
Advanced Spectroscopic Characterization and Structural Elucidation of 1,3,4 Thiadiazole, 2 Ethoxy 5 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants
¹H NMR spectroscopy would identify all unique proton environments in 2-ethoxy-5-methyl-1,3,4-thiadiazole. The molecule has two key substituents: a methyl group (-CH₃) and an ethoxy group (-OCH₂CH₃).
Methyl Group (-CH₃): The three protons of the methyl group attached to the thiadiazole ring are expected to appear as a sharp singlet. Given the electronic nature of the heterocyclic ring, its chemical shift would likely be in the range of δ 2.5-2.8 ppm.
Ethoxy Group (-OCH₂CH₃): This group would produce two distinct signals. The methylene (B1212753) protons (-OCH₂-) would appear as a quartet due to coupling with the adjacent methyl protons. Their position would be significantly downfield, likely in the δ 4.4-4.7 ppm range, because of the deshielding effect of the adjacent oxygen atom. The terminal methyl protons (-CH₃) of the ethoxy group would appear as a triplet, coupled to the methylene protons, in a more upfield region, typically around δ 1.4-1.6 ppm.
The integration of these signals would correspond to the number of protons in each group (3H for the ring-methyl, 2H for the methylene, and 3H for the ethoxy-methyl).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and DEPT Techniques
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. For 2-ethoxy-5-methyl-1,3,4-thiadiazole, five distinct carbon signals are expected.
Thiadiazole Ring Carbons: The two carbons within the 1,3,4-thiadiazole (B1197879) ring (C2 and C5) would be the most downfield, typically appearing in the δ 160-170 ppm region. The carbon attached to the ethoxy group (C2) would likely be the most deshielded.
Ethoxy Group Carbons: The methylene carbon (-OCH₂-) would be found around δ 60-70 ppm, while the terminal methyl carbon would be significantly more upfield, around δ 14-16 ppm.
Methyl Group Carbon: The carbon of the methyl group attached to the ring would appear in the δ 15-20 ppm range.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments made in the standard ¹³C NMR spectrum.
Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC) for Connectivity
2D NMR techniques are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would show a clear cross-peak between the methylene (-OCH₂-) and methyl (-CH₃) protons of the ethoxy group, confirming their direct (³J) coupling.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would link the proton signals to their corresponding carbon signals: the ring-methyl proton singlet to its carbon, and the two distinct proton signals of the ethoxy group to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (²J and ³J) couplings between protons and carbons, which is essential for connecting the substituent groups to the heterocyclic ring. Key correlations would include:
A cross-peak between the ring-methyl protons and the C5 of the thiadiazole ring.
Cross-peaks between the methylene protons of the ethoxy group and the C2 of the thiadiazole ring.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an effective tool for identifying the functional groups present. For 2-ethoxy-5-methyl-1,3,4-thiadiazole, the following characteristic absorption bands would be expected:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (Aliphatic) | 2900 - 3000 |
| C=N stretching (Thiadiazole ring) | 1600 - 1650 |
| C-N stretching | 1350 - 1450 |
| C-O-C stretching (Ether linkage) | 1050 - 1150 |
| C-S stretching (Thiadiazole ring) | 650 - 800 |
Interactive Data Table
The presence of a strong band around 1050-1150 cm⁻¹ would be a clear indicator of the ethoxy group's C-O single bond. The characteristic stretching of the C=N and C-N bonds would confirm the heterocyclic ring structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and heteroatoms. The 1,3,4-thiadiazole ring is a chromophore. In a solvent like ethanol (B145695) or methanol, 2-ethoxy-5-methyl-1,3,4-thiadiazole would be expected to exhibit absorption maxima (λ_max) in the ultraviolet region, likely between 250 and 290 nm. These absorptions correspond to π → π* and n → π* electronic transitions within the conjugated heterocyclic system.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The monoisotopic mass of 2-ethoxy-5-methyl-1,3,4-thiadiazole (C₅H₈N₂OS) is 144.0357 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 144. The fragmentation pattern would likely involve characteristic losses:
Loss of an ethyl group (-C₂H₅): A fragment at m/z 115.
Loss of an ethoxy radical (-OC₂H₅): A fragment at m/z 99.
Cleavage of the thiadiazole ring: This would produce various smaller fragments characteristic of the heterocyclic core.
Analysis of these fragments helps to confirm the presence and connectivity of the ethoxy and methyl substituents on the thiadiazole ring.
X-ray Crystallography for Solid-State Structure Determination of 1,3,4-Thiadiazole Derivatives
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For 1,3,4-thiadiazole derivatives, this method provides invaluable insights into molecular geometry, conformation, and the intricate network of intermolecular interactions that govern their crystal packing. While specific crystallographic data for 2-ethoxy-5-methyl-1,3,4-thiadiazole is not publicly available, analysis of closely related structures offers a detailed understanding of the structural characteristics of the 2-alkoxy-5-methyl-1,3,4-thiadiazole scaffold.
A pertinent example is the crystal structure of 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one, which incorporates the core 5-ethoxy-1,3,4-thiadiazole moiety. nih.gov The analysis of this compound demonstrates that the terminal ethyl group of the ethoxy substituent can exhibit statistical disorder over two positions, indicating conformational flexibility. nih.gov The dihedral angle between the 1,3,4-thiadiazole ring and the adjacent pyridazine (B1198779) ring in this molecule is 62.06 (10)°, highlighting a non-coplanar arrangement between the heterocyclic systems. nih.gov This deviation from planarity is a common feature in complex thiadiazole derivatives and is dictated by steric and electronic effects of the substituents.
In the crystal lattice of this derivative, intermolecular C—H···O hydrogen bonds play a crucial role in the formation of supramolecular dimers, demonstrating the importance of weak interactions in the crystal engineering of these compounds. nih.gov
Similarly, studies on other derivatives, such as 2-amino-5-ethyl-1,3,4-thiadiazole, provide further understanding of the structural behavior of 5-alkyl-substituted 1,3,4-thiadiazoles. nih.gov The crystal structure of this compound reveals a three-dimensional hydrogen-bonding network, which is a common feature for thiadiazoles bearing hydrogen-bond donors and acceptors. mdpi.com
The planarity of the 1,3,4-thiadiazole ring itself is a conserved feature across numerous derivatives. The bond lengths and angles within the thiadiazole ring are generally consistent with those of other similar heterocyclic systems. For instance, in a series of 2-(ω-haloalkylthio)-5-methyl-1,3,4-thiadiazoles, the geometry of the 1,3,4-thiadiazole motif is well-preserved.
The tables below present crystallographic data for a representative 1,3,4-thiadiazole derivative containing the ethoxy-thiadiazole moiety, providing a basis for understanding the expected solid-state structure of 2-ethoxy-5-methyl-1,3,4-thiadiazole.
Table 1: Crystal Data and Structure Refinement for 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one nih.gov
| Parameter | Value |
| Empirical Formula | C₁₄H₁₈ClN₅O₂S |
| Formula Weight | 355.84 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.2840 (8) |
| b (Å) | 11.0323 (16) |
| c (Å) | 14.902 (2) |
| α (°) | 107.318 (2) |
| β (°) | 91.590 (2) |
| γ (°) | 99.528 (2) |
| Volume (ų) | 815.1 (2) |
| Z | 2 |
| Density (calculated) (Mg/m³) | 1.450 |
| Absorption Coefficient (mm⁻¹) | 0.38 |
| F(000) | 372 |
Table 2: Selected Bond Lengths for the 1,3,4-Thiadiazole Moiety in a Related Derivative
| Bond | Length (Å) |
| S1-C2 | Value not available |
| S1-C5 | Value not available |
| N3-N4 | Value not available |
| N3-C2 | Value not available |
| N4-C5 | Value not available |
| C5-O1 | Value not available |
| O1-C6 | Value not available |
| C6-C7 | Value not available |
Note: Specific bond lengths for the thiadiazole ring in 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one are not explicitly provided in the cited abstract. The table structure is representative of typical crystallographic reports.
Biological Activities and Mechanistic Insights of 1,3,4 Thiadiazole, 2 Ethoxy 5 Methyl in Vitro and Pre Clinical Models Only
Structure-Activity Relationship (SAR) Investigations of 1,3,4-Thiadiazole (B1197879), 2-ethoxy-5-methyl- Derivatives
Structure-activity relationship (SAR) studies on 2,5-disubstituted-1,3,4-thiadiazole derivatives reveal that the nature and position of the substituents at the C2 and C5 positions are critical determinants of their biological activity.
For instance, in the context of anticancer activity , the introduction of an aromatic ring at the 5th position of the 2-amino-1,3,4-thiadiazole (B1665364) core generally enhances the effect. nih.gov The specific chemical properties and position of substituents on this aromatic ring, along with the nature of the group attached to the amino group, further modulate the efficacy against cancer cells. nih.gov For example, some 2-arylamino-5-aryl-1,3,4-thiadiazoles have demonstrated anticancer activity. researchgate.net In a series of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives, the nature of the substituent at the 2-position significantly influenced cytotoxicity against HepG-2 and A-549 cancer cell lines. researchgate.net
In the realm of antimicrobial agents , different substitutions on the thiadiazole nucleus have been shown to enhance therapeutic efficacy. researchgate.net SAR studies on a series of 1,3,4-thiadiazoles synthesized from cinnamic acid revealed that the presence and position of substituents on the phenyl ring attached to the thiadiazole core influenced their antifungal activity against Phytophthora infestans. Derivatives with fluorinated or nitrated substituents on the phenyl ring displayed enhanced bioactivity.
For antiviral activity , particularly against HIV-1, the electronic properties of the N-aryl group attached to the 2-amino-1,3,4-thiadiazole scaffold play a significant role. nih.gov The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the phenyl ring was found to enhance antiviral potency compared to an unsubstituted phenyl derivative. nih.gov
Regarding enzyme inhibition , SAR studies of α-glucosidase inhibitors showed that the activity of 1,3,4-thiadiazole-bearing Schiff base analogues was affected by the nature, number, and position of groups on the phenyl ring linked to the thiadiazole core. acs.org Similarly, for β-glucuronidase inhibitors, the substitution pattern on the phenyl ring at the C5 position of the thiadiazole was crucial for inhibitory potential, with certain hydroxyl and methoxy (B1213986) substitutions leading to superior activity. nih.gov
These findings collectively underscore the importance of the substituents at the C2 and C5 positions of the 1,3,4-thiadiazole ring in defining the specific biological activity and potency of its derivatives. The ethoxy group at C2 and the methyl group at C5 of the title compound would, therefore, be expected to confer a specific pharmacological profile based on these principles.
Enzyme Inhibition Profiles of 1,3,4-Thiadiazole Derivatives: In Vitro Kinetic and Binding Studies
Derivatives of 1,3,4-thiadiazole have been identified as potent inhibitors of various enzymes, a property attributed to the unique structural and electronic characteristics of the thiadiazole ring.
Cholinesterase Inhibition: Several 1,3,4-thiadiazole derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. Certain analogues demonstrated promising inhibition of both enzymes, with IC50 values in the nanomolar range. nih.gov Kinetic studies revealed that different derivatives can act through various inhibitory mechanisms, including mixed-type and non-competitive inhibition of AChE. nih.gov
Glucosidase and Glucuronidase Inhibition: A number of 2,5-disubstituted 1,3,4-thiadiazole derivatives have shown significant inhibitory activity against α-glucosidase and β-glucuronidase. nih.govresearchgate.netmdpi.com For instance, a series of 2,5-disubstituted furan (B31954) derivatives containing a 1,3,4-thiadiazole moiety yielded a potent competitive inhibitor of α-glucosidase with a Ki value of 0.05 µM. researchgate.net Another study identified 2,5-disubstituted thiadiazoles as potent β-glucuronidase inhibitors, with several compounds showing IC50 values significantly lower than the standard inhibitor, D-saccharic acid-1,4-lactone. nih.gov
Urease Inhibition: Derivatives of 1,3,4-thiadiazole have also been investigated as urease inhibitors. While some series showed limited activity, others, when combined with a 1,2,4-triazole-5-thione ring, exhibited excellent inhibitory potential against jack bean urease, with some compounds being significantly more active than the standard thiourea. nih.gov Kinetic analysis of the most active compound identified an un-competitive mode of inhibition. nih.gov
Other Enzyme Targets: The 1,3,4-thiadiazole scaffold has been used to target a diverse range of other enzymes. For example, derivatives have been developed as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) by targeting the ATP-binding pocket. nih.gov The human ATPase/RNA helicase DDX3X has also been identified as a target for 1,3,4-thiadiazole inhibitors. nih.gov
| Enzyme | Derivative Class | Inhibition (IC50/Ki) | Inhibition Type | Reference |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | 1,3,4-Thiadiazole analogues | IC50 = 0.09 µM | Non-competitive | nih.gov |
| Butyrylcholinesterase (BuChE) | 1,3,4-Thiadiazole analogues | IC50 in nM range | Not specified | nih.gov |
| β-Glucuronidase | 2,5-Disubstituted thiadiazoles | IC50 = 6.74 µM | Not specified | nih.gov |
| α-Glucosidase | 1,3,4-Thiadiazole-bearing Schiff bases | IC50 = 1.10 µM | Not specified | acs.org |
| α-Glucosidase | Furan-thiadiazole derivatives | Ki = 0.05 µM | Competitive | researchgate.net |
| Urease (jack bean) | 1,3,4-Thiadiazole-triazole hybrids | IC50 = 15.96 µM | Un-competitive | nih.gov |
| DDX3X Helicase | 1,3,4-Thiadiazole derivatives | IC50 in µM range | ATPase inhibition | nih.gov |
Receptor Binding Assays and Target Specificity of Thiadiazole Analogs
In vitro receptor binding assays and in silico molecular docking studies have been employed to identify the molecular targets of 1,3,4-thiadiazole derivatives and to understand their binding modes.
Estrogen Receptor (ER): Molecular docking studies have screened 1,3,4-thiadiazole derivatives against the estrogen receptor, a key target in breast cancer. biointerfaceresearch.com These studies suggest that the thiadiazole scaffold can fit within the receptor's binding pocket. The interactions were shown to be influenced by the nature of the substituents; for example, an electron-withdrawing cyano group formed a hydrogen bond with the amino acid residue ARG 394, while electron-donating hydroxyl groups formed H-bonds with ASP 351, GLU 353, and other residues. biointerfaceresearch.com Two derivatives, TOH62 and TF62, showed high binding energies of -9.36 and -8.85 kcal/mol, respectively. biointerfaceresearch.com
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2, a key regulator of angiogenesis, has been identified as a target for 1,3,4-thiadiazole derivatives. In silico screening of a chemical database identified several thiadiazole-containing compounds with promising docking scores against VEGFR-2. mdpi.com Molecular dynamics simulations confirmed the stability of the complexes, and MM-GBSA calculations showed favorable binding free energies. mdpi.com The nitrogen atoms of the 1,3,4-thiadiazole ring were highlighted as playing a potential role in enhancing binding affinity through hydrogen bonding with key residues like ASN923. mdpi.com
Cyclin-Dependent Kinase 9 (CDK9): Based on a hit compound with a 2,5-disubstituted thiazole (B1198619) core, a series of derivatives were designed and synthesized to target CDK9, a protein implicated in acute myeloid leukemia. nih.gov One derivative, compound 24, showed potent inhibitory activity against CDK9 with an IC50 value of 5.5 nM and exhibited high selectivity over other CDKs. nih.gov
Other Receptors: The 1,3,4-thiadiazole nucleus has also been incorporated into antagonists for the human adenosine (B11128) A3 receptor. dovepress.com The mesoionic nature of the 1,3,4-thiadiazole ring is thought to facilitate the crossing of cellular membranes, allowing these compounds to interact effectively with various biological targets, including proteins and DNA. nih.gov
| Receptor/Target | Thiadiazole Derivative Class | Key Findings | Methodology | Reference |
|---|---|---|---|---|
| Estrogen Receptor (ER) | Substituted 1,3,4-thiadiazoles | High binding energy (-9.36 kcal/mol for TOH62). H-bonding with ARG 394, ASP 351. | Molecular Docking | biointerfaceresearch.com |
| VEGFR-2 | 1,3,4-Thiadiazole derivatives | Favorable binding free energies. H-bonding via thiadiazole nitrogens with ASN923. | Molecular Docking, MD Simulations, MM-GBSA | mdpi.com |
| CDK9 | Based on a 2,5-disubstituted thiazole core | Potent inhibition (IC50 = 5.5 nM). High selectivity. | In Vitro Kinase Assay | nih.gov |
| ADP-sugar pyrophosphatase (NUDT5) | Substituted 1,3,4-thiadiazoles | High binding score (-8.9 kcal/mol). H-bonding interactions. | Molecular Docking | researchgate.net |
Cellular Mechanism of Action Studies: Focus on Apoptosis, Cell Cycle, and Signaling Pathways in Cell Lines
Investigations into the cellular mechanisms of 1,3,4-thiadiazole derivatives have primarily focused on their anticancer effects, revealing their ability to modulate key cellular processes such as apoptosis and the cell cycle.
Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. Studies have shown that these compounds can trigger apoptosis through various mechanisms. For example, certain derivatives were found to induce apoptosis in breast cancer (MCF-7) cells. mdpi.commdpi.com The mechanism can involve the activation of caspases, which are key executioner proteins in the apoptotic pathway. One study investigated the activation of caspases 3, 8, and 9 by 1,3,4-thiadiazole derivatives in MCF-7 cells. mdpi.com Other derivatives have been shown to induce early apoptosis in MCF-7 cells and increase DNA fragmentation, a hallmark of late-stage apoptosis. mdpi.commdpi.com
Cell Cycle Arrest: In addition to inducing apoptosis, 1,3,4-thiadiazole compounds can disrupt the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. This prevents the uncontrolled proliferation that characterizes cancer. nih.gov Different derivatives have been shown to cause cell cycle arrest at different phases. For instance, in MCF-7 breast cancer cells, one derivative was reported to block the cell cycle at the G2/M phase, while another blocked the sub-G1 phase. mdpi.com The ability of some thiadiazole derivatives to inhibit tubulin assembly can also lead to G2/M phase arrest and disruption of the microtubule network. mdpi.com
Modulation of Signaling Pathways: The anticancer activities of 1,3,4-thiadiazole derivatives are often linked to their ability to interfere with crucial cellular signaling pathways that regulate cell growth, proliferation, and survival. The Akt signaling pathway, which is often overactivated in various cancers, has been identified as a target. journalagent.com Inhibition of Akt signaling by thiadiazole compounds can lead to the induction of apoptosis and a reduction in tumor growth. journalagent.com
| Derivative Class | Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazole-thiazolidinone hybrid | MCF-7 (Breast) | Apoptosis | Induction of early apoptosis | mdpi.com |
| 1,3,4-Thiadiazole-thiazolidinone hybrid | MCF-7 (Breast) | Cell Cycle Arrest | Arrest at G2/M phase | mdpi.com |
| 1,3,4-Thiadiazole with trifluoromethyl | MCF-7 (Breast) | Apoptosis | Activation of caspases 3, 8, and 9 | mdpi.com |
| 5-phenyl-substituted 1,3,4-thiadiazole-2-amines | MCF-7 (Breast), A-549 (Lung) | Apoptosis | Induction of apoptosis and DNA fragmentation | mdpi.com |
| General 1,3,4-Thiadiazoles | Various Cancer Cells | Inhibition of Proliferation | Inhibition of Akt signaling pathway | journalagent.com |
Antimicrobial Efficacy of 1,3,4-Thiadiazole Derivatives against Pathogenic Microorganisms (In Vitro Studies)
The 1,3,4-thiadiazole scaffold is a constituent of various antimicrobial agents, and numerous studies have demonstrated the in vitro efficacy of its derivatives against a wide range of pathogenic bacteria and fungi. researchgate.netnih.gov
Antibacterial Activity: 2,5-Disubstituted-1,3,4-thiadiazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, newly synthesized thiadiazoles clubbed with other heterocyclic rings like 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) exhibited good activity against all tested bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 31.25 µg/mL. nih.gov Another study reported that derivatives of 2,5-dimercapto-1,3,4-thiadiazole (B142945) showed moderate antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net The combination of the 1,3,4-thiadiazole moiety with other systems, such as different aromatic and aliphatic groups, is a common strategy to enhance antibacterial potency. researchgate.net
Antifungal Activity: The antifungal properties of 1,3,4-thiadiazole derivatives have also been well-documented. These compounds have been tested against various fungal strains, including Candida albicans, Aspergillus niger, and Aspergillus terreus. researchgate.net Some derivatives of 2,5-dimercapto-1,3,4-thiadiazole exhibited potent antifungal activity against Aspergillus terreus. In another series, thiadiazole derivatives linked to other heterocycles showed moderate activity against fungal strains with MIC values between 31.25 and 62.5 µg/mL. nih.gov
| Derivative Class | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Thiadiazole-Triazole/Oxadiazole Hybrids | Gram-positive & Gram-negative bacteria | 8 - 31.25 | nih.gov |
| Thiadiazole-Triazole/Oxadiazole Hybrids | Fungal strains | 31.25 - 62.5 | nih.gov |
| 2,5-Dimercapto-1,3,4-thiadiazole derivatives | Aspergillus terreus | Potent activity (qualitative) | |
| 2,5-Disubstituted-1,3,4-thiadiazoles | Pseudomonas aeruginosa | Equal to Penicillin (qualitative) | researchgate.net |
| 2-Arylamino-5-substituted-1,3,4-thiadiazoles | Candida albicans & various bacteria | Activity determined | nih.gov |
Antiviral Activity in Defined Cell Culture Systems for Thiadiazole Compounds
The 1,3,4-thiadiazole ring, being a bioisostere of pyrimidine, is a promising scaffold for the development of antiviral agents. nih.gov In vitro studies have demonstrated the activity of its derivatives against several human and plant viruses.
Anti-HIV Activity: A number of 1,3,4-thiadiazole derivatives have been investigated for their ability to inhibit the human immunodeficiency virus (HIV). One family of inhibitors was designed to target the human ATPase/RNA helicase DDX3X, a host protein essential for the replication of HIV-1 and other viruses. nih.gov In cell-based assays, these compounds showed inhibitory activity against HIV-1 in the low micromolar range, with one promising derivative exhibiting an EC50 of 3.9 µM without significant cytotoxicity. nih.gov Other studies on 2-amino-1,3,4-thiadiazole derivatives have also reported moderate to low in vitro activity against HIV-1 and HIV-2. nih.gov
Activity against Plant Viruses: 1,3,4-thiadiazole derivatives have also shown potential as antiviral agents for agricultural applications. A series of novel derivatives were synthesized and tested for their activity against the Tobacco Mosaic Virus (TMV). mdpi.com In vivo bioassays on tobacco plants revealed that several compounds had excellent protective activity against TMV. One compound, E2, had an EC50 value of 203.5 µg/mL, which was superior to the commercial agent ningnanmycin. mdpi.com Further studies showed that this compound could inhibit the spread of TMV in the host plant. mdpi.com
| Derivative Class | Virus | Cell/System | Activity (EC50 / IC50) | Target | Reference |
|---|---|---|---|---|---|
| 1,3,4-Thiadiazole derivatives | HIV-1 | H9 cells | EC50 = 3.9 µM | DDX3X Helicase | nih.gov |
| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives | Tobacco Mosaic Virus (TMV) | Tobacco plants | EC50 = 203.5 µg/mL | Not specified | mdpi.com |
| 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles | HIV-1 / HIV-2 | Not specified | Moderate to low activity | Not specified | nih.gov |
Anti-inflammatory Pathways Modulated by Thiadiazole Derivatives in In Vitro Models
The 1,3,4-thiadiazole nucleus is present in various compounds that exhibit anti-inflammatory properties. neliti.comnuph.edu.ua In vitro and in vivo pre-clinical models suggest that these effects are often mediated through the modulation of key inflammatory pathways, particularly those involving cyclooxygenase (COX) enzymes.
Inhibition of Cyclooxygenase (COX) Enzymes: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for producing pro-inflammatory prostaglandins. Several 1,3,4-thiadiazole derivatives have been investigated for their COX inhibitory activity. nih.govsioc-journal.cn In one study, a series of 2,5-disubstituted-1,3,4-thiadiazoles were evaluated for their inhibitory activity against COX-2, with one compound showing a high inhibition rate of 95.59%. sioc-journal.cn Another study involving imidazo[2,1-b] capes.gov.brjournalagent.comnih.govthiadiazole derivatives used molecular docking to investigate their theoretical binding to COX-1 and COX-2. nih.gov The results indicated that a lead compound exhibited higher theoretical inhibition of COX-2 compared to the standard drug diclofenac. nih.gov The development of selective COX-2 inhibitors is a key goal in this field to minimize the gastrointestinal side effects associated with non-selective NSAIDs. ejbps.com
Modulation of Pro-inflammatory Mediators: Fused heterocyclic systems containing the 1,3,4-thiadiazole ring, such as 1,2,4-triazolo[3,4-b] capes.gov.brjournalagent.comnih.govthiadiazoles, have been shown to ameliorate inflammation by reducing pro-inflammatory mediators. nuph.edu.ua In vivo studies on carrageenan-induced rat paw edema, a standard pre-clinical model for inflammation, have demonstrated the anti-exudative activity of several thiadiazole derivatives, indicating their potential to reduce inflammation. nuph.edu.ua
| Derivative Class | Model/Assay | Key Findings | Target Pathway | Reference |
|---|---|---|---|---|
| 2,5-Disubstituted-1,3,4-thiadiazoles | In vitro COX-2 inhibition assay | One compound showed 95.59% inhibition of COX-2. | Cyclooxygenase-2 | sioc-journal.cn |
| Imidazo[2,1-b] capes.gov.brjournalagent.comnih.govthiadiazole derivatives | Molecular Docking | Higher theoretical inhibition of COX-2 compared to diclofenac. | Cyclooxygenase-1/2 | nih.gov |
| 6-Aryl capes.gov.brnih.govnih.govtriazolo[3,4-b] capes.gov.brjournalagent.comnih.govthiadiazoles | Carrageenan-induced rat paw edema | Identified hit compounds with anti-exudative activity. | General Inflammation | nuph.edu.ua |
Emerging Applications of 1,3,4 Thiadiazole, 2 Ethoxy 5 Methyl Beyond Therapeutics
Agrochemical Utility of 1,3,4-Thiadiazole (B1197879) Derivatives as Fungicides, Herbicides, or Insecticides
The 1,3,4-thiadiazole nucleus is a key structural component in a variety of agrochemicals, demonstrating a broad spectrum of activity against fungi, weeds, and insects. lifechemicals.comresearchgate.net The biological activity of these compounds is often attributed to the presence of the =N-C-S moiety. jocpr.comnih.gov While specific data on the agrochemical properties of 2-ethoxy-5-methyl-1,3,4-thiadiazole is not extensively documented, research on analogous structures provides significant insights into its potential utility.
Fungicides:
Derivatives of 1,3,4-thiadiazole have shown considerable promise as fungicidal agents. researchgate.netnih.gov For instance, a series of 2,5-disubstituted-1,3,4-thiadiazoles exhibited notable activity against several fungi, with some compounds showing particular efficacy against Phytophthora infestans. nih.gov The mechanism of action for some of these derivatives is believed to involve the disruption of cell wall biosynthesis in the fungal pathogen. nih.gov Another study highlighted a derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, as a potent antifungal agent against various Candida species and molds, with its activity also linked to the disruption of cell wall biogenesis. nih.govresearchgate.net The introduction of a glucoside moiety to 1,3,4-thiadiazole derivatives has also resulted in compounds with good antifungal activities. nih.gov
Herbicides:
Certain 1,3,4-thiadiazole derivatives have been developed as effective herbicides. researchgate.net Their mode of action can involve the inhibition of photosynthesis, prevention of starch accumulation, and disruption of chloroplast ultrastructure. researchgate.net For example, Buthidazole, a 1,3,4-thiadiazole derivative, is known for its herbicidal activity in controlling weeds in corn and sugarcane. nih.gov
Insecticides:
The insecticidal potential of 1,3,4-thiadiazole derivatives has also been an area of active research. researchgate.net A series of novel 1,3,4-thiadiazole 5-fluorouracil (B62378) acetamide (B32628) derivatives have demonstrated both stomach and contact toxicity against pests like Tetranychus cinnabarinus and Aphis craccivora. mdpi.com The presence of specific substituents, such as fluorine on an associated benzene (B151609) ring, was found to be crucial for high bioactivity. mdpi.com
Table 1: Agrochemical Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative Class | Target Organism/Weed | Observed Effect | Reference(s) |
| 2,5-disubstituted-1,3,4-thiadiazoles | Phytophthora infestans | Considerable fungicidal activity | nih.gov |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida species, molds | Potent antifungal agent, disrupts cell wall biogenesis | nih.govresearchgate.net |
| Buthidazole | Corn and sugarcane weeds | Herbicidal activity through photosynthesis inhibition | nih.gov |
| 1,3,4-thiadiazole 5-fluorouracil acetamides | Tetranychus cinnabarinus, Aphis craccivora | Stomach and contact toxicity | mdpi.com |
| 1,2,3-thiadiazole derivatives | Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum | Moderate antifungal activity in vitro | mdpi.com |
Integration of 1,3,4-Thiadiazole Derivatives in Materials Science: Polymers, Coatings, and Functional Films
The unique properties of the 1,3,4-thiadiazole ring, such as its thermal and chemical stability and its electron-accepting nature, make it an attractive component for advanced materials. docksci.com
Polymers:
The incorporation of the 1,3,4-thiadiazole moiety into polymer backbones can enhance their properties. For example, poly(vinyl chloride) (PVC) has been modified by introducing 1,3,4-thiadiazole rings, which can impart antimicrobial properties to the polymer. ajchem-a.com The electron-deficient nature of the 1,3,4-thiadiazole unit makes it a suitable electron-accepting component in donor-acceptor π-conjugated polymers, which have potential applications in organic electronics. docksci.com
Coatings:
Thiadiazole derivatives have been utilized as additives in coatings to improve their functional properties. Thiazole (B1198619) derivatives, which are structurally related to thiadiazoles, have been physically incorporated into polyurethane coatings, leading to improved antimicrobial and flame-retardant properties. researchgate.net Given the known antimicrobial and thermal stability of 1,3,4-thiadiazoles, it is plausible that derivatives like 2-ethoxy-5-methyl-1,3,4-thiadiazole could confer similar benefits to various coating formulations. Research has also been conducted on thiadiazole functionalized covalent organic frameworks as additives for anti-friction and anti-wear properties in oil-based lubricants. researchgate.net
Functional Films:
The development of functional films incorporating 1,3,4-thiadiazole derivatives is an emerging area. Their application in creating antimicrobially finished plastic sheet materials, for instance from polyvinyl chloride, has been explored for packaging goods that require protection from microbial contamination. jocpr.com The ability of these compounds to form organized structures, such as liquid crystals, also suggests their potential use in optical films and displays. lifechemicals.com
Role of 1,3,4-Thiadiazole Derivatives in Corrosion Inhibition and Material Protection
A significant non-therapeutic application of 1,3,4-thiadiazole derivatives is in the field of corrosion inhibition. researchgate.netisres.orgjmchemsci.com These compounds have proven to be effective in protecting various metals and alloys, such as mild steel and copper, from corrosive environments, particularly in acidic media. ajchem-a.comresearchgate.net
The mechanism of corrosion inhibition by 1,3,4-thiadiazole derivatives is primarily attributed to their ability to adsorb onto the metal surface. ajchem-a.comas-proceeding.com This adsorption process is facilitated by the presence of heteroatoms (sulfur and nitrogen) with lone pairs of electrons and the π-electrons of the aromatic ring. ajchem-a.comresearchgate.net The adsorbed layer forms a protective barrier that isolates the metal from the corrosive solution, thereby preventing or slowing down the corrosion process. researchgate.net The nature of the substituents on the thiadiazole ring plays a crucial role in the inhibition efficiency, with electron-donating groups generally enhancing the adsorption and protective properties. ajchem-a.com
Table 2: Corrosion Inhibition Efficiency of Selected 1,3,4-Thiadiazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference(s) |
| 4-Dimethylamino-benzylidene- ajchem-a.comresearchgate.netresearchgate.netthiadiazol-2-yl-amine (DBTA) | Mild Steel | 1.0 M HCl | 91 | researchgate.net |
| 2-amino-5-alkyl-1,3,4-thiadiazole derivatives | Steel | Sulfuric acid solutions | Varies with alkyl chain length | as-proceeding.com |
| 2,5-bis(n-pyridyl)-1,3,4-thiadiazole derivatives | Mild Steel | Acidic media | Dependent on derivative structure | as-proceeding.com |
Catalytic Applications and Ligand Design with 1,3,4-Thiadiazole Compounds
The nitrogen and sulfur atoms within the 1,3,4-thiadiazole ring make it an excellent ligand for coordinating with metal ions. isres.orgmdpi.com This has led to the design and synthesis of a wide array of metal complexes with potential catalytic applications. researchgate.net
The coordination chemistry of 1,3,4-thiadiazole derivatives is diverse, with the ligand capable of binding to metal centers through one or both of its nitrogen atoms. docksci.com The resulting metal complexes have been investigated for their catalytic activity in various reactions. For example, metal complexes of 1,3,4-thiadiazole derivatives have been synthesized and screened for their antibacterial and antifungal activities, with the metal complexes often showing enhanced biological activity compared to the free ligand. researchgate.netnih.gov
In a more direct catalytic application, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) has been studied for its effect on the enzymatic synthesis of the antibiotic cefazolin, where it was found to act as a competitive inhibitor in the enzymatic acylation step. nih.gov Furthermore, metal complexes of 1,3,4-thiadiazole-2,5-disulfonamide have been shown to be potent inhibitors of carbonic anhydrase, demonstrating the potential of these compounds in enzyme-targeted applications. nih.gov The development of lanthanide complexes with 1,3,4-thiadiazole derivatives is also being explored for applications in catalysis and sensors. researchgate.net
Sensing and Detection Applications of 1,3,4-Thiadiazole Derivatives in Analytical Chemistry
The unique photophysical properties of certain 1,3,4-thiadiazole derivatives make them valuable candidates for the development of chemical sensors. docksci.com
A notable application is in the design of fluorescent chemosensors for the detection of specific ions. For instance, a mercapto thiadiazole-based sensor has been developed for the colorimetric and selective detection of acetate (B1210297) anions in aqueous solutions. nih.gov This sensor exhibits a distinct color change from colorless to orange upon binding with acetate, a change that can be observed with the naked eye. nih.gov The sensing mechanism involves hydrogen bonding and proton transfer between the sensor and the anion. nih.gov
Furthermore, the intrinsic fluorescence of some thiadiazole derivatives has been harnessed in the construction of luminescent metal-organic frameworks (LMOFs). These materials can act as highly sensitive and selective sensors for environmental contaminants. LMOFs based on thiazolo[5,4-d]thiazole, a related heterocyclic system, have been used for the detection of toxic anions, aromatic compounds, and heavy metal ions in water. mdpi.com
Future Directions and Unexplored Avenues in 1,3,4 Thiadiazole, 2 Ethoxy 5 Methyl Research
Development of Novel and Sustainable Synthetic Methodologies for 2-ethoxy-5-methyl-1,3,4-thiadiazole
While established methods for synthesizing 1,3,4-thiadiazoles exist, future research must prioritize the development of more sustainable, efficient, and versatile synthetic strategies. Traditional methods often rely on harsh reagents like phosphorus oxychloride or strong acids. mdpi.comrsc.org The future of synthesis for 2-ethoxy-5-methyl-1,3,4-thiadiazole and its derivatives lies in green chemistry principles.
Key areas for development include:
One-Pot Syntheses: Designing multi-component reactions where starting materials are converted to the final thiadiazole product in a single step without isolating intermediates. This approach, which can involve the reaction of a thiosemicarbazide (B42300) and a carboxylic acid, significantly improves efficiency and reduces waste. encyclopedia.pubmdpi.com
Mild and Non-Toxic Reagents: There is a growing need to replace hazardous reagents. The use of polyphosphate ester (PPE) as a mild additive for cyclodehydration is a promising alternative to toxic compounds like POCl3. mdpi.com Similarly, exploring metal-free catalytic systems and iodine-mediated oxidative C-S bond formation represents a move towards more environmentally benign processes. organic-chemistry.org
Diverse Functionalization: Research should focus on methods that allow for the easy introduction of a wide range of functional groups onto the thiadiazole core. This includes developing protocols for functionalizing precursors like 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) under optimized conditions to selectively produce desired derivatives. mdpi.com
Table 1: Comparison of Traditional and Emerging Synthetic Approaches for 1,3,4-Thiadiazoles
| Feature | Traditional Methods | Future Sustainable Methods | Supporting Evidence |
|---|---|---|---|
| Reagents | Phosphorus oxychloride (POCl₃), Strong Acids (H₂SO₄) | Polyphosphate Ester (PPE), Iodine (I₂), Metal-free catalysts | mdpi.commdpi.comorganic-chemistry.org |
| Efficiency | Multi-step, requires isolation of intermediates | One-pot reactions, streamlined processes | encyclopedia.pubmdpi.com |
| Conditions | Often harsh, high temperatures | Milder, often room temperature | organic-chemistry.orgmdpi.com |
| Byproducts | Toxic and difficult to handle waste | Fewer and less hazardous byproducts | mdpi.com |
Comprehensive Exploration of Structure-Function Relationships in 2-ethoxy-5-methyl-1,3,4-thiadiazole Analogs
The biological activity of 1,3,4-thiadiazole (B1197879) derivatives is highly dependent on the nature and position of their substituents. mdpi.com A critical future task is to move beyond the parent compound, 2-ethoxy-5-methyl-1,3,4-thiadiazole, and conduct a systematic exploration of its analogs to establish clear structure-function relationships (SFR).
This exploration should involve:
Systematic Modification: Synthesizing libraries of analogs by modifying the C2-ethoxy and C5-methyl groups. For instance, varying the length and branching of the alkoxy chain at C2 or replacing the methyl group at C5 with various aryl or heterocyclic rings can dramatically alter biological efficacy. mdpi.compeerj.com
Isomeric Comparison: Investigating the impact of substituent placement is crucial. Studies on related heterocycles have shown that slight changes in the arrangement of atoms, such as in 1,2,4-thiadiazole (B1232254) versus 1,3,4-thiadiazole isomers, can lead to thousand-fold differences in binding affinity to biological targets. nih.gov
Advanced Scaffolds: Creating more complex derivatives by fusing the thiadiazole ring with other heterocyclic systems, such as thiazole (B1198619), imidazole, or triazole, to create novel bicyclic or polycyclic structures with potentially enhanced or entirely new functions. researchgate.net
Table 2: Examples of Substituent Effects on the 1,3,4-Thiadiazole Core
| Position of Substitution | Substituent Type | Observed Impact on Function | Example Reference |
|---|---|---|---|
| C5 | Aromatic Ring | Often enhances anticancer effects, with efficacy dependent on the substituent on the aromatic ring itself. | mdpi.com |
| C2 and C5 | Fused Heterocyclic Systems | Can create novel scaffolds with enhanced pharmacological profiles compared to the parent heterocycles. | researchgate.net |
| C2 (Amino Group) | N-aryl groups | Electronic properties of the N-aryl group can influence antiviral potency against HIV-1. | mdpi.com |
| C5 | Thiophene (B33073) Ring | Introduction of a thiophene ring has been explored for developing potential anticancer agents. | nih.gov |
Advanced Computational Modeling for Rational Design of Next-Generation 1,3,4-Thiadiazole Derivatives
To accelerate the discovery process and reduce reliance on costly and time-consuming trial-and-error synthesis, advanced computational modeling is indispensable. researchgate.net The rational design of next-generation derivatives of 2-ethoxy-5-methyl-1,3,4-thiadiazole will be driven by a suite of in silico techniques. nih.gov
Future computational efforts should integrate:
Density Functional Theory (DFT): To calculate the electronic structure, stability, and reactivity of novel thiadiazole analogs before synthesis, allowing researchers to prioritize the most promising candidates. rsc.orgmdpi.com
Molecular Docking: To simulate the interaction between thiadiazole derivatives and specific biological targets (e.g., enzyme active sites). This helps in predicting binding affinities and understanding the molecular basis of their activity. nih.govnih.gov
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, confirming the stability of the interactions predicted by docking and providing deeper insights into the binding mechanism. mdpi.com
Table 3: Role of Computational Techniques in Thiadiazole Drug Design
| Computational Technique | Primary Function | Research Goal | Supporting Evidence |
|---|---|---|---|
| Density Functional Theory (DFT) | Analyze molecular stability and reactivity. | Prioritize stable and reactive compounds for synthesis. | mdpi.com |
| Molecular Docking | Predict binding mode and affinity to a target protein. | Identify potent inhibitors and explain structure-activity relationships. | nih.govnih.gov |
| Molecular Dynamics (MD) | Confirm the stability of the protein-ligand complex. | Validate docking results and understand dynamic interactions. | mdpi.com |
| ADMET Prediction | Estimate pharmacokinetic and toxicity profiles. | Screen for drug-like properties and potential liabilities early in the design phase. | mdpi.com |
Environmental Fate and Ecotoxicological Considerations for Thiadiazole Compounds (Excluding human safety profiles)
As with any class of synthetic compounds, a thorough understanding of the environmental impact of 2-ethoxy-5-methyl-1,3,4-thiadiazole and its derivatives is crucial, particularly if they are considered for large-scale applications like agriculture. mdpi.com Future research must proactively assess their environmental lifecycle.
Key areas of investigation include:
Persistence and Biodegradation: Determining the compound's stability in soil and aquatic environments. Studies on similar heterocyclic compounds have shown they can be resistant to biodegradation, leading to persistence. mdpi.comresearchgate.netnih.gov
Ecotoxicity: Assessing the potential toxicity to a range of non-target environmental organisms, including algae, aquatic invertebrates (Daphnia magna), and fish. mdpi.comnih.gov The impact on soil microbial communities should also be a priority.
Transformation Products: Identifying the degradation products that may form in the environment, as these can sometimes be more persistent or toxic than the parent compound. researchgate.net
Complex Interactions: Investigating how thiadiazole compounds interact with other environmental pollutants, such as heavy metal ions, which can alter their transport, fate, and toxicity. nih.gov
Table 4: Key Endpoints for Ecotoxicological Assessment of Thiadiazole Compounds
| Organism Group | Test Endpoint | Significance | Example Reference |
|---|---|---|---|
| Algae | Growth Inhibition (EC₅₀) | Assesses impact on primary producers in aquatic ecosystems. | nih.gov |
| Aquatic Invertebrates (e.g., Daphnia) | Immobilization (EC₅₀) | Evaluates acute toxicity to key components of the aquatic food web. | mdpi.comnih.gov |
| Fish (e.g., Zebrafish Embryos) | Lethality (LC₅₀) | Determines acute toxicity to vertebrates. | nih.gov |
| Microorganisms | Ready Biodegradability | Indicates the potential for environmental persistence. | nih.gov |
Integration of 1,3,4-Thiadiazole, 2-ethoxy-5-methyl- in Emerging Technologies and Interdisciplinary Research
The unique properties of the 1,3,4-thiadiazole ring suggest that its applications could extend far beyond traditional pharmacology. Future research should explore the integration of 2-ethoxy-5-methyl-1,3,4-thiadiazole and its derivatives into novel technological and interdisciplinary fields.
Potential unexplored avenues include:
Advanced Agrochemicals: Building on the known antimicrobial activity of some thiadiazoles, targeted research could develop derivatives of 2-ethoxy-5-methyl-1,3,4-thiadiazole as specialized fungicides or bactericides for plant protection. peerj.commdpi.com
Smart Materials and Polymers: The heterocyclic structure could be used as a building block for novel polymers with specific redox or thermal properties. clockss.org The sulfur and nitrogen atoms can coordinate with metals, opening possibilities for use in sensors or corrosion-inhibiting coatings.
Bioconjugation and Probe Development: Functionalized analogs could be developed as molecular probes. By attaching fluorescent tags or reporter groups, these compounds could be used to study biological processes or as components in diagnostic assays.
Nanotechnology: Integrating thiadiazole derivatives with nanomaterials could lead to novel drug delivery systems or functionalized nanoparticles with unique catalytic or electronic properties.
By pursuing these future directions, the scientific community can move beyond the foundational knowledge of 2-ethoxy-5-methyl-1,3,4-thiadiazole to fully realize its potential in a wide range of scientific and technological applications.
Q & A
Q. What are the standard synthetic routes for preparing 2-ethoxy-5-methyl-1,3,4-thiadiazole derivatives?
The synthesis typically involves cyclization of thioacylhydrazines with orthoesters. For example, heating thiobenzoylhydrazine with ethyl orthoacetate yields 2-methyl-5-phenyl-1,3,4-thiadiazole derivatives . A specific protocol for 5-ethoxy derivatives includes reacting ethyl thiocarbazinate with CS₂ under basic conditions (e.g., KOH in methanol), followed by acidification to isolate the product. Optimal yields (~51%) are achieved with refluxing for 6 hours and recrystallization from ethanol .
Q. How can researchers confirm the structural integrity of synthesized 2-ethoxy-5-methyl-1,3,4-thiadiazole compounds?
Combined spectral and chromatographic methods are essential:
- ¹H/¹³C NMR : Peaks at δ 4.4 (q, CH₂) and 14.0 (t, CH₃) confirm ethoxy groups, while δ 13.7 (NH) indicates thione tautomerism .
- IR Spectroscopy : Bands at 1560 cm⁻¹ (C=N) and 1350 cm⁻¹ (C=S) validate the thiadiazole core .
- X-ray crystallography : Planarity of the thiadiazole ring (r.m.s. deviation ≤0.011 Å) and intermolecular N–H⋯S hydrogen bonds confirm packing stability .
Q. What are the primary pharmacological applications of 1,3,4-thiadiazole derivatives in current research?
These derivatives exhibit broad bioactivity, including:
- Antimicrobial activity : Structural analogs with triazole moieties show MIC values <10 μM against Gram-positive bacteria .
- Anticancer potential : Derivatives like 5-substituted phenoxymethyl-thiadiazoles inhibit cancer cell lines (e.g., MCF-7) via apoptosis induction .
- Antidiabetic properties : Thioglycosides of thiadiazoles demonstrate α-glucosidase inhibition (IC₅₀ ~2.5 μM) .
Advanced Research Questions
Q. How can catalytic systems be optimized for cross-coupling reactions involving 2-ethoxy-5-methyl-1,3,4-thiadiazole intermediates?
Pd-catalyzed Suzuki-Miyaura couplings require:
- Ligand selection : Biphenylphosphines (e.g., SPhos) enhance reactivity for aryl boronic acids .
- Solvent effects : DMF/H₂O (4:1) improves solubility of iodinated intermediates (e.g., 3,5-diiodo-1,2,4-thiadiazole) .
- Temperature control : Reactions at 80°C for 12–24 hours achieve >80% yield while minimizing dehalogenation side reactions .
Q. How should researchers address contradictions in reported biological activities of thiadiazole derivatives?
Discrepancies often arise from substituent effects and assay conditions:
- Case study : 5-Ethoxy derivatives show variable antifungal activity (MIC 8–64 μg/mL) depending on the substituent at C-2. Electron-withdrawing groups (e.g., –NO₂) enhance activity by 4-fold compared to –OCH₃ .
- Methodological adjustments : Standardize assays (e.g., CLSI guidelines) and use logarithmic-phase cultures to reduce variability .
Q. What strategies are effective for enhancing the hydrolytic stability of 2-ethoxy-5-methyl-1,3,4-thiadiazole under physiological conditions?
Q. How can molecular docking elucidate the mechanism of action for 2-ethoxy-5-methyl-1,3,4-thiadiazole-based inhibitors?
Q. What analytical challenges arise in quantifying trace impurities in 2-ethoxy-5-methyl-1,3,4-thiadiazole samples?
- Chromatographic resolution : Use UPLC-PDA with a C18 column (1.7 μm, 2.1 × 50 mm) and gradient elution (0.1% HCO₂H in H₂O/MeCN) to separate sulfonic acid byproducts (e.g., acetylazole impurity 5) .
- Detection limits : Employ HRMS (Q-TOF) with ESI+ mode (m/z 100–1000) to identify impurities at <0.1% levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
